molecular formula C12H11NO B180924 4,9-dihydro-1H-carbazol-3(2H)-one CAS No. 51145-61-0

4,9-dihydro-1H-carbazol-3(2H)-one

Cat. No.: B180924
CAS No.: 51145-61-0
M. Wt: 185.22 g/mol
InChI Key: MTTUMRIEUVCVNO-UHFFFAOYSA-N
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Description

“4,9-dihydro-1H-carbazol-3(2H)-one” is a chemical compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a mono-isotopic mass of 185.084061 Da .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 388.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 63.8±3.0 kJ/mol, and it has a flash point of 196.0±35.3 °C . The compound has a molar refractivity of 55.4±0.3 cm3, and its polar surface area is 33 Å2 .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Synthesis : A study by Álvarez et al. (2013) discusses the efficient synthesis of 4,9-dihydro-1H-carbazoles from 3-allenylmethylindoles, highlighting the influence of substituents and solvents on cyclization regioselectivity (Álvarez et al., 2013).

  • Carbodiimide Mediated Synthesis : Research by Gautam and Chaudhary (2014) elaborates on the synthesis of novel 4‐Thiazolidinones and 2,4‐Disubstituted Thiazoles bearing N‐Methyl Tetrahydrocarbazole Moiety (Gautam & Chaudhary, 2014).

  • C–H Activation/Intramolecular Cyclization : A 2017 study by Zuo et al. describes a Rh(III)-catalyzed C–H activation/cyclization reaction to obtain N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones, emphasizing its efficiency and broad functional-group tolerance (Zuo et al., 2017).

Photophysical and Bioactive Properties

  • Antioxidant Activity and Molecular Docking : Serdaroğlu et al. (2021) synthesized various carbazole derivatives and evaluated their antioxidant activities and binding affinities through molecular docking studies (Serdaroğlu et al., 2021).

  • Solution Phase Photophysics : Ghosh et al. (2013) investigated two new carbazole derivatives, analyzing their fluorescence behavior in different solvents and highlighting the influence of solvent polarity on their photophysics (Ghosh et al., 2013).

  • Bacterial Biotransformation : Waldau et al. (2009) explored the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole, identifying primary oxidation products and other transformation compounds (Waldau et al., 2009).

Semiconductor Device Characteristics

  • Semiconductor Device Characteristics : A study by Gorgun and Caglar (2018) synthesized novel carbazole derivatives and investigated their application in semiconductor devices, focusing on their electrical and thermal properties (Gorgun & Caglar, 2018).

Other Applications

  • Synthesis of β-Receptor Blocker and Antihypertensive Drug : Gharib et al. (2015) demonstrated the use of carbazole in the synthesis of Carvedilol, a β-receptor blocker and antihypertensive drug, emphasizing the efficiency of the nano-catalyst used in the process (Gharib et al., 2015).

  • Anticancer Activity : Chaudhary and Chaudhary (2016) synthesized carbazole derivatives and evaluated their anticancer activity, finding significant activity in certain derivatives (Chaudhary & Chaudhary, 2016).

  • Medicinal Chemistry and Natural Products : A review by Tsutsumi et al. (2016) covers the medicinal activities of carbazole-containing molecules, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, and summarizes their structure-activity relationships (Tsutsumi et al., 2016).

Properties

IUPAC Name

1,2,4,9-tetrahydrocarbazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTUMRIEUVCVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446381
Record name 1,2,4,9-Tetrahydro-3H-carbazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51145-61-0
Record name 1,2,4,9-Tetrahydro-3H-carbazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51145-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,9-Tetrahydro-3H-carbazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,9-Tetrahydrocarbazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

165 g (0.72 mol) of 3,3-ethylenedioxy-1,2,3,4-tetrahydrocarbazole are dissolved in 2 l of acetone, and 3 g of p-toluenesulphonic acid are added. After the reaction solution has been heated under reflux for 4 h it is concentrated, 2 l of ethyl acetate are added, and the mixture is extracted 3 times with 1 l of saturated bicarbonate solution each time. The organic phase is dried with sodium sulphate and evaporated. The residue crystallizes from ether. In this way 118.7 g (89.1% of theory) of the product are obtained.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4,9-dihydro-1H-carbazol-3(2H)-one significant in the synthesis of (R)-Ramatroban?

A1: this compound serves as a key starting material for obtaining the enantiopure (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol, a crucial chiral building block in the synthesis of (R)-Ramatroban. [] The study highlights the successful bioreduction of this compound using alcohol dehydrogenase (ADH-A), resulting in the desired (S)-enantiomer. This enzymatic approach offers an alternative to the lipase-catalyzed resolution method, providing another pathway to access the essential chiral intermediate. []

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